molecular formula C14H19FN2O B15178341 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one CAS No. 27338-59-6

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Cat. No.: B15178341
CAS No.: 27338-59-6
M. Wt: 250.31 g/mol
InChI Key: IVTQRSPPLVLOMK-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one is a ketone derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the N-4 position and a butan-2-one moiety at the terminal carbon. The 4-fluorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the butan-2-one chain provides conformational flexibility for interactions with enzymes or receptors .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-12(18)6-7-16-8-10-17(11-9-16)14-4-2-13(15)3-5-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQRSPPLVLOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181774
Record name 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
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Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27338-59-6
Record name 4-[4-(4-Fluorophenyl)-1-piperazinyl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27338-59-6
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Record name 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
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Record name 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
Source EPA DSSTox
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Record name 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one typically involves the reaction of 4-fluorophenylpiperazine with a suitable butanone derivative. One common method includes the use of 4-fluorophenylpiperazine and 2-butanone under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in three primary regions:

Piperazine substituents : The nature and position of aryl groups on the piperazine ring.

Alkyl chain modifications: Length (e.g., propanone vs. butanone) and functional groups.

Terminal aryl/heteroaryl groups : Substituents like thiophene, pyrazole, or trifluoromethylphenyl.

Table 1: Structural Comparison of Selected Analogs

Compound Name Piperazine Substituent Alkyl Chain Terminal Group Key Structural Features
Target Compound 4-Fluorophenyl Butan-2-one None Flexible ketone chain, fluorine-enhanced lipophilicity
RTC1 (MK38) 4-(Trifluoromethyl)phenyl Butan-1-one Thiophen-2-yl Trifluoromethyl boosts metabolic stability
Compound 5 4-(Trifluoromethyl)phenyl Butan-1-one 1H-pyrazol-4-yl Pyrazole enhances hydrogen-bonding potential
MK41 (RTC20) 2-(Trifluoromethyl)phenyl Butan-1-one Thiophen-2-yl Ortho-trifluoromethyl alters steric effects
4-(4-Fluorophenyl)butan-2-one None Butan-2-one 4-Fluorophenyl Simpler structure lacking piperazine

Key Differences :

  • Coupling Reagents : HOBt/TBTU in DMF is standard for amide bond formation in analogs .
  • Starting Materials : The target compound’s synthesis may differ due to the absence of a terminal aryl group (e.g., thiophene or pyrazole).

Table 2: Activity Trends

Compound Type Biological Activity Potential Application
Target Compound Hypothetical AChE/tyrosinase inhibition Neurodegenerative therapies
RTC1 (MK38) Serotonin receptor modulation (inferred) Antidepressant development
4-(4-Fluorophenyl)butan-2-one Confirmed AChE/tyrosinase inhibition Enzyme-targeted drug design

Q & A

Q. How to design a structure-activity relationship (SAR) study to identify key functional groups responsible for activity?

  • Answer: Synthesize analogs with systematic substitutions (e.g., -F, -Cl, -OCH3_3 on the phenyl ring; piperazine N-alkylation). Test analogs in binding/functional assays. For example:
  • Fluorine position : Para-substitution (4-F) enhances 5-HT1A_{1A} affinity vs. meta.
  • Piperazine modification : N-methylation reduces off-target dopamine D2_2 binding. SAR data should be analyzed using multivariate regression .

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